Na⁺/K⁺-ATPase Inhibitory Potency: Acetylstrophanthidin vs. Strophanthidin, Ouabain, and Other Cardenolides
In a competitive ELISA assay measuring inhibition of monoclonal antibody binding to an ouabain-BGG conjugate, acetylstrophanthidin exhibited an IC₅₀ of 0.20 μM against the 7-1c antibody, equipotent to its parent aglycone strophanthidin (IC₅₀ = 0.20 μM) but approximately 1.85-fold more potent than ouabain (IC₅₀ = 0.37 μM) in the same assay system [1]. Against the 26-10c antibody, acetylstrophanthidin demonstrated an IC₅₀ of 6 μM, which is 4.2-fold more potent than ouabain (IC₅₀ = 25 μM) and 1.7-fold more potent than strophanthidin (IC₅₀ = 10 μM), indicating differential recognition by distinct antibody populations that may reflect conformational epitope differences [1]. This quantitative distinction in binding inhibition underscores that acetylstrophanthidin is not simply interchangeable with ouabain in immunological or biochemical assays targeting the digitalis binding site.
| Evidence Dimension | IC₅₀ for inhibition of antibody binding (ELISA competition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 μM (mAb 7-1c); IC₅₀ = 6 μM (mAb 26-10c) |
| Comparator Or Baseline | Strophanthidin: IC₅₀ = 0.20 μM (7-1c), 10 μM (26-10c); Ouabain: IC₅₀ = 0.37 μM (7-1c), 25 μM (26-10c) |
| Quantified Difference | 1.85× more potent than ouabain (7-1c); 4.2× more potent than ouabain (26-10c); 1.7× more potent than strophanthidin (26-10c) |
| Conditions | ELISA competition assay using monoclonal antibodies raised against ouabain-BGG conjugate; inhibitor concentrations 0.00035–200 μM |
Why This Matters
This differential potency across antibody clones indicates that acetylstrophanthidin presents a distinct molecular surface for recognition, which may translate to isoform-selective interactions with Na⁺/K⁺-ATPase α-subunit variants.
- [1] American Association of Immunologists. Table I: Specificity of mAbs in ELISA competition assays. J Immunol. 2005. Data extracted from view-large/5900058. View Source
